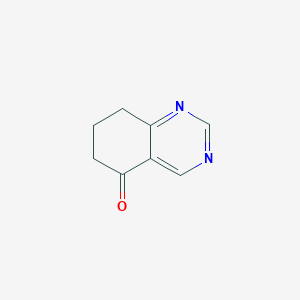

7,8-Dihydroquinazolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXTWKYSGNVPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 7,8-Dihydroquinazolin-5(6H)-one derivatives

An In-Depth Technical Guide to the Biological Activity of 7,8-Dihydroquinazolin-5(6H)-one Derivatives

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Among its many variations, the 7,8-dihydroquinazolin-5(6H)-one core has emerged as a particularly versatile and promising framework for the development of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the diverse biological activities associated with these derivatives. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed protocols for their evaluation, moving beyond a simple recitation of facts to explain the causal logic behind experimental design and therapeutic strategy.

The 7,8-Dihydroquinazolin-5(6H)-one Core: A Synthetic Overview

The synthetic accessibility of the 7,8-dihydroquinazolin-5(6H)-one scaffold is a primary driver of its exploration in drug discovery. A common and effective strategy involves the multicomponent reaction of 1,3-cyclohexanedione or its derivatives with an appropriate aldehyde and a nitrogen source, such as urea or guanidine, often under acidic or basic catalysis.[1] This approach allows for the efficient generation of a diverse library of compounds by varying the substituents on the starting materials.

The diagram below illustrates a generalized workflow for the synthesis and subsequent biological screening of these derivatives, representing a typical drug discovery cascade.

Caption: High-level workflow for the synthesis and screening of 7,8-dihydroquinazolin-5(6H)-one derivatives.

Neuroprotective Activity: Targeting Monoamine Oxidase B

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant therapeutic challenge. A promising strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. Elevating dopamine levels can alleviate motor symptoms in Parkinson's disease.

A library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives has been identified as potent and selective inhibitors of human MAO-B, with some compounds exhibiting inhibitory constants (Kᵢ) in the nanomolar range.[2] The selectivity for MAO-B over the MAO-A isoform is critical, as non-selective inhibition can lead to serious side effects like hypertensive crisis.

Mechanism of Action

The primary mechanism involves the binding of the dihydroquinazolinone derivative to the active site of the MAO-B enzyme, preventing it from metabolizing its substrates. Computational docking studies have supported the observed structure-activity relationships.[2] Furthermore, select compounds from this class have also shown a weak inhibitory effect on Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in the pathology of Alzheimer's disease, suggesting a potential dual-targeting capability.[2]

Caption: Mechanism of neuroprotection by 7,8-dihydroquinazolin-5(6H)-one derivatives via MAO-B inhibition.

Quantitative Data: MAO-B Inhibition

| Compound Class | Potency (Kᵢ) | Selectivity | Reference |

| 2-(Phenylamino)-7,8-dihydroquinazolinone | Nanomolar Range | High for MAO-B | [2] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol is designed to determine the inhibitory potential of test compounds against human monoamine oxidase B.

-

Reagents and Materials:

-

Recombinant human MAO-B enzyme.

-

K-R buffer (Krebs-Ringer buffer), pH 7.4.

-

Test compounds dissolved in DMSO.

-

Kynuramine (substrate).

-

NaOH (1 M).

-

Perchloric acid (PCA).

-

96-well microplates (black, for fluorescence).

-

Plate reader with fluorescence detection (Excitation: 310 nm, Emission: 400 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in K-R buffer. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add 50 µL of K-R buffer, 25 µL of the test compound dilution (or vehicle control), and 25 µL of the MAO-B enzyme solution.

-

Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the kynuramine substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 75 µL of 1 M NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using the plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Anticancer Activity

Quinazolinone derivatives are widely investigated for their anticancer properties, demonstrating efficacy against a variety of human cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (DU-145).[3][4][5] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.

Mechanisms of Action

-

Tubulin Polymerization Inhibition: Certain quinazolinone derivatives function as microtubule destabilizing agents. They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.

-

Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by kinases. Quinazolinone derivatives have been developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and PI3K, blocking downstream signaling required for cell growth and proliferation.[3][6]

-

Apoptosis Induction: Independent of specific targets, many derivatives induce programmed cell death (apoptosis) in cancer cells. This can be triggered through the intrinsic pathway, involving the release of cytochrome c from mitochondria and activation of caspases 9 and 3/7, or the extrinsic pathway involving caspase-8.[3]

Quantitative Data: In Vitro Antiproliferative Activity

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Quinazolinone Sulfamate (Compound 7b) | DU-145 (Prostate) | GI₅₀ | 300 nM | [5] |

| Quinazolinone Sulfamate (Compound 7j) | DU-145 (Prostate) | GI₅₀ | 50 nM | [5] |

| Dihydroquinazolinone (Compound 5a) | HCT-116 (Colon) | IC₅₀ | 4.87 µM | [4] |

| Dihydroquinazolinone (Compound 10f) | MCF-7 (Breast) | IC₅₀ | 14.70 µM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

-

Reagents and Materials:

-

Human cancer cell line (e.g., MCF-7).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader (absorbance at 570 nm).

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to each well.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Activity

The dihydroquinazolinone scaffold has been explored for its potential to combat bacterial and fungal pathogens.[7][8] Derivatives have shown activity against a range of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[7] The mechanism often involves disruption of essential cellular processes, such as cell wall synthesis or DNA replication.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Dihydroquinazolinone (4d) | P. aeruginosa | 0.25 | [7] |

| Dihydroquinazolinone (4d) | B. subtilis | 0.25 | [7] |

| Thiazoloquinazolines | Various bacteria & fungi | 50-200 µg/mL | [9] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Several quinazolinone derivatives have been synthesized and evaluated for anti-inflammatory effects.[10][11] The primary method for in-vivo evaluation is the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[10][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the in-vivo anti-inflammatory activity of a compound.

-

Animals and Housing:

-

Wistar or Sprague-Dawley rats (150-200 g).

-

Housed under standard laboratory conditions with free access to food and water. Animals should be acclimatized for at least one week before the experiment.

-

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the derivative.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume again at 1, 2, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Other Enzyme Inhibitory Activities

The versatility of the 7,8-dihydroquinazolin-5(6H)-one scaffold extends to the inhibition of various other enzymes relevant to human diseases.

-

Antitubercular Agents: Molecular docking studies have predicted that some tetrahydroquinazoline derivatives exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), suggesting their potential as new antitubercular agents.[13][14][15]

-

Antidiabetic Potential: The same studies also predicted high inhibitory activity against β-glucosidase, indicating a possible application in the treatment of diabetes.[13][14][15]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Quinazolinone-7-carboxamide derivatives have been identified as inhibitors of human soluble epoxide hydrolase, an enzyme involved in inflammation and hypertension.[16]

Conclusion and Future Directions

The 7,8-dihydroquinazolin-5(6H)-one framework and its broader quinazolinone family represent a highly productive area of medicinal chemistry research. The derivatives exhibit a remarkable breadth of biological activities, including potent neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for specific biological targets.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in-vivo efficacy and safety profiles. The exploration of dual-target inhibitors, such as those acting on both MAO-B and GSK3β, could provide novel therapeutic approaches for complex multifactorial diseases. As synthetic methodologies advance and our understanding of the molecular basis of disease deepens, the 7,8-dihydroquinazolin-5(6H)-one scaffold is poised to deliver the next generation of innovative medicines.

References

- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source not available].

- Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Deriv

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.

- Synthesis and Antimicrobial Activity of 6,7,8,9-Tetrahydro-5(H)-5-nitrophenylthiazolo[2,3-b]- quinazoline-3(2H)

- Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.

- Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. Journal of Medicinal Chemistry.

-

Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[3][7]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology.

- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.

- Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Pharmacia.

- ANTI-INFLAMMATORY ACTIVITIY OF NOVEL PYRAZOLINE CONTAINING QUINAZOLINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel

Sources

- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 2. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. ajpamc.com [ajpamc.com]

- 12. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The 7,8-Dihydroquinazolin-5(6H)-one Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships for Drug Discovery Professionals

Abstract

The 7,8-dihydroquinazolin-5(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this nucleus, with a primary focus on its potent and selective inhibition of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. We will explore the critical structural modifications that govern inhibitory potency and selectivity, delve into the synthetic methodologies for derivatization, and detail the essential protocols for biological evaluation. Furthermore, this guide will touch upon the broader therapeutic potential of this scaffold, including its emerging roles as a kinase inhibitor and its prospective applications in oncology and antimicrobial research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 7,8-dihydroquinazolin-5(6H)-one scaffold for the design of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The quinazolinone framework is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its inherent drug-like properties and the synthetic accessibility for substitution at multiple positions make it an ideal starting point for the development of novel therapeutic agents.[1][2] The partially saturated 7,8-dihydroquinazolin-5(6H)-one variant retains the key pharmacophoric features of the parent quinazolinone while offering a three-dimensional structure that can be exploited for enhanced target engagement and selectivity.

Recent research has illuminated the significant potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is a crucial enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a clinically validated strategy for the management of Parkinson's disease and other neurodegenerative disorders.[4][5] This guide will systematically dissect the SAR of this scaffold, providing a roadmap for the rational design of next-generation MAO-B inhibitors and exploring its potential against other clinically relevant targets.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity

The biological activity of 7,8-dihydroquinazolin-5(6H)-one derivatives is exquisitely sensitive to the nature and position of substituents on the scaffold. The following sections will detail the SAR at key positions, with a primary focus on MAO-B inhibition.

The 2-Position: A Critical Anchor for Potency

The substituent at the 2-position of the 7,8-dihydroquinazolin-5(6H)-one ring plays a pivotal role in dictating the biological activity. For MAO-B inhibition, a 2-(phenylamino) moiety has been identified as a key pharmacophoric element.

Modifications to the phenyl ring of the 2-(phenylamino) group have a profound impact on MAO-B inhibitory potency and selectivity.

-

Halogen Substitution: The introduction of halogen atoms, particularly fluorine and chlorine, at the meta or para positions of the phenyl ring generally leads to a significant increase in MAO-B inhibitory activity. This is likely due to favorable interactions within the active site of the enzyme.

-

Electron-Donating and Withdrawing Groups: The electronic nature of the substituent also influences activity. A comprehensive library of 36 derivatives of 2-(phenylamino)-7,8-dihydroquinazolinone has been synthesized and evaluated, revealing that both electron-donating and electron-withdrawing groups can be accommodated, with the optimal choice being context-dependent.

The N3-Position: Modulating Selectivity

While the 2-position is crucial for potency, substitutions at the N3-position of the quinazolinone ring can be utilized to fine-tune selectivity for MAO-B over MAO-A. Unsubstituted N3 is generally preferred for high MAO-B selectivity.

The Dihydro-cyclohexenone Ring (Positions 5-8): Impact on Physicochemical Properties

The 7,8-dihydro-5(6H)-one portion of the molecule contributes to the overall three-dimensional shape and physicochemical properties of the compounds. While extensive SAR studies on this part of the scaffold are less common, it is understood that modifications here can influence solubility, metabolic stability, and pharmacokinetic profiles.

SAR Summary for MAO-B Inhibition

The following table summarizes the key SAR findings for the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold as MAO-B inhibitors.

| Position | Substituent | Effect on MAO-B Inhibition |

| 2-Phenylamino | Unsubstituted Phenyl | Moderate Activity |

| meta-Halogen (F, Cl) | Increased Potency | |

| para-Halogen (F, Cl) | Increased Potency | |

| N3 | Unsubstituted | High Selectivity for MAO-B |

| Positions 6, 7, 8 | Unmodified | Favorable Physicochemical Properties |

Below is a diagram illustrating the key SAR points on the 7,8-dihydroquinazolin-5(6H)-one core.

Caption: Key structure-activity relationship points for 7,8-dihydroquinazolin-5(6H)-one derivatives.

Synthetic Methodologies: Building the Core and its Analogs

The synthesis of 7,8-dihydroquinazolin-5(6H)-one derivatives is typically achieved through a multi-step sequence, starting from readily available precursors.

General Synthetic Scheme

A common synthetic route involves the condensation of a β-ketoester with a guanidine derivative.

Caption: General synthetic workflow for 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives.

Detailed Experimental Protocol: Synthesis of the 2-Amino Core

The following is a representative protocol for the synthesis of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core.

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.1 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to Form the Quinazolinone Core

-

Dissolve the crude enaminone intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol).

-

Add a base, such as sodium ethoxide (1.5 eq), to the mixture.

-

Heat the reaction at reflux for 6-12 hours.

-

After cooling, the product often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Biological Evaluation: Protocols for Assessing Activity and Selectivity

A robust biological evaluation is critical to understanding the SAR of the synthesized compounds. The following protocols are standard methods for assessing MAO-B inhibition, kinase inhibition, and general cytotoxicity.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.[6][7]

Principle: The assay measures the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent product by MAO enzymes.[8] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

-

Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

-

In a 96-well plate, add the enzyme solution to a buffer (e.g., potassium phosphate buffer).

-

Add the test compounds at various concentrations. Include a positive control (e.g., selegiline for MAO-B) and a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the kynuramine substrate.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission) over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 values for each compound against both MAO-A and MAO-B.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay

Some 7,8-dihydroquinazolin-5(6H)-one derivatives have shown activity against GSK-3β.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by GSK-3β.[9][10] A luminescent signal is generated that is inversely proportional to the kinase activity.

Protocol:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the GSK-3β enzyme and the specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®).

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[4][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Broader Therapeutic Potential: Beyond MAO-B Inhibition

While the SAR for MAO-B inhibition is well-defined for the 7,8-dihydroquinazolin-5(6H)-one scaffold, its therapeutic potential extends to other areas. The broader quinazolinone class is known to exhibit a wide range of biological activities, suggesting that derivatives of the 7,8-dihydroquinazolin-5(6H)-one core may also be active in these areas.

-

Anticancer Activity: Quinazolinone derivatives are well-established as anticancer agents, with several approved drugs targeting receptor tyrosine kinases.[2][13][14][15] The 7,8-dihydroquinazolin-5(6H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors for oncology.

-

Antimicrobial Activity: The quinazolinone nucleus is also found in compounds with antibacterial and antifungal properties.[16][17][18] Further exploration of 7,8-dihydroquinazolin-5(6H)-one derivatives for infectious diseases is a promising avenue for future research.

Conclusion and Future Directions

The 7,8-dihydroquinazolin-5(6H)-one scaffold is a versatile and promising platform for the development of novel therapeutic agents. The well-elucidated SAR for MAO-B inhibition provides a clear path for the design of potent and selective inhibitors for the treatment of neurodegenerative diseases. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries to explore a wide range of biological targets.

Future research in this area should focus on:

-

Expanding the SAR: A more comprehensive exploration of substitutions on the dihydro-cyclohexenone ring is warranted to optimize pharmacokinetic and metabolic properties.

-

Exploring New Targets: Systematic screening of 7,8-dihydroquinazolin-5(6H)-one libraries against a broader range of biological targets, particularly kinases and microbial enzymes, could uncover new therapeutic applications.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can effectively harness the potential of the 7,8-dihydroquinazolin-5(6H)-one scaffold to create the next generation of innovative medicines.

References

-

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Eur J Med Chem. 2025 Jul 5:291:117580. [Link][3]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules. 2023;28(15):5824. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. [Link]

-

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. ResearchGate. 2025. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. 2023;26(5):548. [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Bio-protocol. 2025. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

GSK3β Kinase Assay Kit. BPS Bioscience. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. 2017;8(5):871-885. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. 2024;2793:389-399. [Link]

-

Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences. 2022;23(7):3781. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. 2017;8(5):871-885. [Link]

-

Quinazolinone and its derivatives are important heterocyclic compounds commonly found in various bioactive molecules (1). They represent a major class of biologically active compounds, with the quinazolinone nucleus attracting substantial attention due to its broad pharmacological activities (2). Studies have shown that quinazolinone and its derivatives possess diverse biological effects, including anti-HIV (3), anti-tumor (4), anti-bacterial (5), anti-inflammatory (6), anti-malarial (7), anti-convulsant (8), anti-diabetic (9), anti-oxidant (10), dihydrofolate reductase inhibition (11) and kinase inhibitory activity (12). [Link]

-

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Eur J Med Chem. 2025 Jul 5:291:117580. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. 2013;21(1):34. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2023;28(15):5824. [Link]

-

Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. 2018;61(1):176-192. [Link]

-

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. 1995;38(18):3504-13. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. 2022;23(7):3781. [Link]

-

Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Polycyclic Aromatic Compounds. 2024;44(1):e2309991. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. 2022. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. 2022;29(1):80. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology. 2022;15(3):284-290. [Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025 Apr 5:287:117368. [Link]

-

Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. 2013;5(12):1279-1287. [Link]

-

Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. ResearchGate. 2025. [Link]

-

Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Eur J Med Chem. 2025 Nov 5:297:117922. [Link]

-

Special Issue : Natural Products-Assisted Organic Synthesis in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 18. jocpr.com [jocpr.com]

7,8-Dihydro-5(6H)-quinazolinone: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Dihydroquinazolinone Core

The quinazolinone scaffold, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of natural alkaloids and synthetic molecules, demonstrating a remarkable breadth of pharmacological activities.[1][2] Within this class, the 7,8-dihydro-5(6H)-quinazolinone core (CAS Number: 21599-28-0) represents a foundational structure for a new generation of therapeutic agents. Its unique conformational flexibility and capacity for diverse substitutions make it a highly attractive starting point for the development of novel drugs targeting a range of diseases, from cancer to neurodegenerative disorders.

This technical guide provides a comprehensive overview of 7,8-dihydro-5(6H)-quinazolinone and its derivatives, focusing on the core physicochemical properties, synthetic strategies, analytical methodologies, and the ever-expanding landscape of its biological applications. The content herein is curated to provide researchers and drug development professionals with a robust foundation for leveraging this promising scaffold in their own discovery programs.

Physicochemical Properties of the 7,8-Dihydro-5(6H)-quinazolinone Scaffold

| Property | Value (Predicted/Representative) | Source(s) |

| CAS Number | 21599-28-0 | |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| Appearance | Typically a solid, with color ranging from white to off-white or brown depending on purity and the nature of substituents.[3] | [3] |

| Boiling Point | 301.1 ± 11.0 °C (Predicted) | |

| Melting Point | Varies significantly with substitution. For example, 2-amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone has a melting point of 117-119°C.[4] | [4] |

| Solubility | Generally soluble in organic solvents like chloroform, DMSO, and methanol.[4] | [4] |

Synthetic Strategies for the Dihydroquinazolinone Core

The synthesis of the dihydroquinazolinone scaffold is a well-explored area of organic chemistry, with numerous methodologies developed to afford a wide range of derivatives. These methods have evolved from classical multi-step approaches to more efficient, green, and microwave-assisted protocols.[5][6]

A common and effective strategy for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of an anthranilamide with an aldehyde or ketone. This approach is versatile and can be adapted to produce a diverse library of substituted dihydroquinazolinones.

Representative Synthesis Protocol: Cyclocondensation of Anthranilamide and Cyclohexanone

This protocol describes a general method for the synthesis of a 7,8-dihydro-5(6H)-quinazolinone derivative.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilamide (1 equivalent) in a suitable solvent such as ethanol.

-

Add cyclohexanone (1.1 equivalents) to the solution.

-

A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

Step 3: Product Isolation and Purification

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General synthetic scheme for a 7,8-dihydro-5(6H)-quinazolinone derivative.

Analytical and Spectroscopic Characterization

The structural elucidation and purity assessment of 7,8-dihydro-5(6H)-quinazolinone and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of dihydroquinazolinone derivatives.

-

¹H NMR: The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the quinazolinone ring system, as well as signals for the protons on the dihydro portion of the molecule. The chemical shifts and coupling patterns of these signals provide valuable information about the substitution pattern. For example, in many derivatives, the aliphatic protons of the cyclohexene ring appear as multiplets in the upfield region of the spectrum.[3][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 160-170 ppm), the aromatic carbons, and the aliphatic carbons of the dihydro ring.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[7][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 7,8-dihydro-5(6H)-quinazolinone derivatives and for monitoring the progress of reactions. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.[7][10]

Representative HPLC Method:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with A: Water (0.1% formic acid) and B: Acetonitrile (0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

Biological Activities and Therapeutic Potential

The 7,8-dihydro-5(6H)-quinazolinone scaffold is a fertile ground for the discovery of new therapeutic agents. Its derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development in several disease areas.

Caption: Diverse biological activities of the dihydroquinazolinone scaffold.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinazolinone derivatives. These compounds have been shown to exert their effects through various mechanisms:

-

Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 9 (CDK9).[4][11][12]

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1]

-

Dihydrofolate Reductase (DHFR) Inhibition: The inhibition of DHFR, an enzyme essential for nucleotide synthesis, is another mechanism by which some dihydroquinazolinone derivatives exhibit anticancer activity.[1]

Neuroprotective Effects

Derivatives of the related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). This enzyme is a key target in the treatment of neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to inhibit MAO-B suggests that the 7,8-dihydro-5(6H)-quinazolinone scaffold could be a valuable starting point for the development of new therapies for these debilitating conditions.

Anti-inflammatory and Antimicrobial Activities

The quinazolinone core has also been associated with anti-inflammatory and antimicrobial properties.[1][13] The structural versatility of the 7,8-dihydro-5(6H)-quinazolinone scaffold allows for the fine-tuning of its biological activity, making it a promising platform for the development of new agents to combat inflammation and infectious diseases.

Cardioprotective Potential

Recent studies on 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives have revealed their ability to up-regulate the expression of ATP-binding cassette transporter A1 (ABCA1).[7] ABCA1 plays a critical role in reverse cholesterol transport, and its up-regulation is a promising strategy for the prevention and treatment of atherosclerosis. This finding opens up new avenues for the application of dihydroquinazolinone derivatives in cardiovascular medicine.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7,8-dihydro-5(6H)-quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring system. SAR studies have provided valuable insights into the design of more potent and selective compounds.

-

Substitutions at the 2- and 3-positions: These positions are critical for modulating the activity of quinazolinone derivatives. The introduction of various aryl and alkyl groups at these positions has been shown to significantly impact their kinase inhibitory activity and anticancer potency.[12][13]

-

Substitutions on the Benzenoid Ring: Modifications to the benzenoid portion of the quinazolinone core can influence the pharmacokinetic properties of the compounds and their interactions with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity.[13][14]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7,8-dihydro-5(6H)-quinazolinone and its derivatives. Based on available safety data sheets for related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

The 7,8-dihydro-5(6H)-quinazolinone scaffold has firmly established itself as a versatile and valuable platform in the field of drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of new therapeutic agents. Future research in this area is likely to focus on the following:

-

Exploration of New Biological Targets: The continued screening of dihydroquinazolinone libraries against a diverse range of biological targets is likely to uncover new therapeutic applications.

-

Development of More Efficient and Greener Synthetic Methodologies: The development of novel synthetic routes that are more environmentally friendly and cost-effective will be crucial for the large-scale production of these compounds.

-

In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for the rational design of more potent and selective drugs.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 64(8), 4463-4485.

- BenchChem. (n.d.). 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone.

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828-836.

- Chemical Review and Letters. (2026). Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. Chemical Review and Letters, 9, 2-10.

- RSC Advances. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8, 20894-20921.

- SpectraBase. (n.d.). 5(6H)-quinazolinone, 7,8-dihydro-7-phenyl-2-(1-pyrrolidinyl)-.

- Rzasa, R., et al. (n.d.). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Semantic Scholar.

- PubChem. (n.d.). 5(6H)-Quinolinone, 7,8-dihydro-.

- Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

- Yang, Y., et al. (2022). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. European Journal of Medicinal Chemistry, 231, 114161.

- Taylor & Francis Online. (2022).

- Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)

- Spandana, V. R., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 25(4), 146.

- PubMed. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists.

- Journal of Pharmaceutical Research International. (2024).

- ResearchGate. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

- National Center for Biotechnology Information. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)

- MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

-

Chemcasts. (n.d.). 7,8-Dihydro[3][13]dioxino[2,3-g]quinazolin-4(3H)-one Properties vs Pressure.

- PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.

- MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.

- ResearchGate. (n.d.).

- ResearchGate. (2025). A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones.

- Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- ResearchGate. (2025). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.

- ResearchGate. (n.d.). Biological Activity of Quinazolinones.

- ChemicalBook. (n.d.). 5(6H)-Quinazolinone, 7,8-dihydro- (8CI,9CI).

- ResearchGate. (2025).

- PubMed Central. (2021).

- National Institute of Standards and Technology. (n.d.). 4(1H)-Quinazolinone.

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 7. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Tide of Dihydroquinazolinones: A Technical Guide to Their Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic environment, the dihydroquinazolinone scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with potent and diverse biological activities. This technical guide, designed for the discerning eye of researchers, scientists, and drug development professionals, delves into the burgeoning field of novel dihydroquinazolinone derivatives and their significant antitumor potential. Moving beyond a mere recitation of facts, this document aims to provide a deep, mechanistic understanding of how these compounds function, the experimental rigor required to validate their activity, and the strategic considerations for their future development.

The Dihydroquinazolinone Core: A Versatile Scaffold for Anticancer Drug Design

The quinazolinone nucleus, a fused bicyclic system, offers remarkable structural flexibility. This inherent adaptability allows for precise chemical modifications, enabling the fine-tuning of pharmacological properties to target a multitude of cell death pathways, including apoptosis, autophagy, and ferroptosis[1]. Historically, quinazolinone derivatives have been successfully developed as inhibitors for kinases and receptor kinases, with notable examples like the EGFR tyrosine kinase inhibitor gefitinib[2][3][4]. The 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone (DHQZ) derivatives, a prominent subclass, have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines[5][6][7].

Mechanisms of Antitumor Action: Targeting the Cellular Engine

The antitumor activity of dihydroquinazolinone derivatives is not monolithic; instead, these compounds exert their effects through a variety of well-defined molecular mechanisms. Understanding these pathways is paramount for rational drug design and the identification of patient populations most likely to respond to these novel agents.

Disruption of the Cytoskeleton: The Tubulin Inhibitors

A primary and extensively studied mechanism of action for many dihydroquinazolinone derivatives is the inhibition of tubulin polymerization.[5][6][7] Tubulin, a critical component of the cellular cytoskeleton, plays a central role in mitosis, and its disruption leads to cell cycle arrest and subsequent apoptosis.

Several studies have confirmed that specific DHQZ derivatives interact with tubulin, inhibiting its assembly into microtubules.[5][6] The COMPARE algorithm analysis of cytotoxicity data from the National Cancer Institute's 60-cell line screen has suggested that the cytotoxic profile of many DHQZs is consistent with that of known tubulin inhibitors.[5] Further biochemical assays have demonstrated that these compounds can significantly inhibit both tubulin assembly and the binding of radiolabeled colchicine to tubulin, indicating an interaction with the colchicine-binding site.[5][7][8]

Notably, compounds such as NSC 145669, 175635, and 175636 have shown significant inhibition of tubulin assembly.[5] More recent research has identified 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives that induce G2/M cell cycle arrest, disrupt cellular microtubule networks, and induce apoptosis through the upregulation of cleaved PARP-1 and caspase-3.[9] For instance, the 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivative, compound 39, exhibited sub-micromolar potency and complete inhibition of tubulin polymerization.[6][7]

This protocol outlines a standard method for assessing the in vitro effect of dihydroquinazolinone derivatives on tubulin polymerization.

Objective: To determine the concentration-dependent inhibitory effect of test compounds on the polymerization of purified tubulin.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Test dihydroquinazolinone derivatives dissolved in DMSO

-

Paclitaxel (positive control for polymerization promotion)

-

Nocodazole or colchicine (positive control for polymerization inhibition)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 1-2 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Preparation of Test Compounds: Prepare a series of dilutions of the dihydroquinazolinone derivatives in General Tubulin Buffer. The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.

-

Reaction Setup: In a pre-chilled 96-well plate, add the following to each well:

-

Tubulin solution

-

Test compound dilution (or DMSO for vehicle control, paclitaxel, or nocodazole)

-

-

Initiation of Polymerization: Add GTP to a final concentration of 1 mM to each well.

-

Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the initial linear portion of the curve. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Causality Behind Experimental Choices:

-

Temperature: Tubulin polymerization is a temperature-sensitive process. The reaction is initiated by raising the temperature to 37°C. Keeping reagents on ice beforehand prevents premature polymerization.

-

GTP: GTP hydrolysis is required for the dynamic instability of microtubules. Its presence is essential for in vitro polymerization.

-

Wavelength: The scattering of light by the newly formed microtubules is measured at 340 nm, a wavelength where there is minimal interference from other components in the reaction mixture.

Diagram: Dihydroquinazolinone Inhibition of Tubulin Polymerization

Caption: Dihydroquinazolinone derivatives bind to tubulin, inhibiting polymerization and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Targeting Growth Factor Signaling: The EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell proliferation, survival, and migration.[10] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][11]

A number of quinazolinone and dihydroquinazolinone derivatives have been specifically designed and synthesized as EGFR inhibitors.[12][13][14][15] These compounds typically mimic the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

For example, compound 6d, a novel quinazolinone derivative, displayed potent antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line with a GI50 of 0.789 µM and an EGFR inhibitory IC50 of 0.069 µM.[13] Another study reported a series of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivatives, with compound 8b showing an exceptionally potent EGFR-TK inhibitory IC50 of 1.37 nM.[15] Molecular docking studies of these potent compounds have consistently shown their ability to fit within the EGFR active site and form key interactions with amino acid residues.[13][14]

This protocol describes a method to determine the inhibitory activity of dihydroquinazolinone derivatives against EGFR tyrosine kinase.

Objective: To quantify the IC50 value of test compounds for the inhibition of EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Adenosine-5'-triphosphate (ATP), [γ-32P]ATP or a commercial non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test dihydroquinazolinone derivatives dissolved in DMSO

-

Erlotinib or Gefitinib (positive control inhibitors)

-

96-well plates suitable for the chosen detection method

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and positive controls in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase reaction buffer

-

Test compound dilution or control

-

EGFR kinase

-

Substrate (Poly(Glu, Tyr))

-

-

Initiation of Reaction: Add ATP (and [γ-32P]ATP if using the radioactive method) to each well to start the kinase reaction. The ATP concentration should be at or near the Km for EGFR.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection:

-

Radioactive Method: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and detect the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

-

Substrate: Poly(Glu, Tyr) is a generic substrate for tyrosine kinases, allowing for a straightforward measurement of phosphorylation.

-

ATP Concentration: Using an ATP concentration near its Km for EGFR ensures that the assay is sensitive to competitive inhibitors.

-

Controls: The inclusion of known EGFR inhibitors like erlotinib validates the assay's performance and provides a benchmark for the potency of the test compounds.

Diagram: EGFR Signaling Pathway and Inhibition by Dihydroquinazolinone Derivatives

Caption: Dihydroquinazolinone-based EGFR inhibitors block ATP binding, preventing receptor autophosphorylation and halting downstream pro-survival signaling.

Other Potential Targets and Mechanisms

While tubulin and EGFR are the most prominently studied targets, the versatility of the dihydroquinazolinone scaffold allows for the exploration of other anticancer mechanisms:

-

Dihydrofolate Reductase (DHFR) Inhibition: Some quinazolinone derivatives have been investigated as DHFR inhibitors, which are crucial for nucleotide synthesis and are established targets in cancer chemotherapy.[1][12][16]

-

AKT Pathway Inhibition: The PI3K/AKT pathway is frequently deregulated in cancer. Novel quinazolinone derivatives have been synthesized and shown to exhibit cytotoxic activity, with molecular docking studies suggesting potential inhibition of AKT1.[2][3][17]

-

Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of treatment with effective dihydroquinazolinone derivatives is often the induction of apoptosis. This can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][18]

Synthesis of Novel Dihydroquinazolinone Derivatives

The generation of diverse libraries of dihydroquinazolinone derivatives is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. Various synthetic strategies have been developed to achieve this.

Solid-Phase Synthesis

A convenient approach for generating a library of dihydroquinazoline-2(1H)-one derivatives involves solid-phase synthesis.[2][3] This methodology allows for the efficient construction of a diverse set of compounds by anchoring a starting material to a solid support and then sequentially adding different building blocks. For instance, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid can be used as a common starting material for the synthesis of a variety of derivatives.[2]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1<i>H</i>)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 12. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Antimicrobial and Antifungal Activities of Quinazolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic compounds, the quinazolinone scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the antimicrobial and antifungal properties of quinazolinone derivatives, offering field-proven insights into their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Quinazolinone Core: A Versatile Pharmacophore

The quinazolinone nucleus, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring, serves as a versatile template for the design of potent antimicrobial and antifungal agents. The inherent structural features of this scaffold, coupled with the vast possibilities for substitution at various positions, have allowed for the generation of a diverse library of compounds with a wide spectrum of activity.[1]

Unraveling the Mechanisms of Antimicrobial Action

The efficacy of quinazolinone derivatives against microbial pathogens stems from their ability to interfere with essential cellular processes. While the precise mechanism can vary depending on the specific structural modifications, several key targets have been identified.

Inhibition of Cell Wall Synthesis

A significant class of quinazolinone-based antibacterials exerts its effect by targeting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the bacterial cell wall.[2] Notably, some quinazolinones have been shown to bind to an allosteric site on PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA).[2][3] This allosteric inhibition leads to a conformational change in the active site, rendering the enzyme susceptible to inactivation.[3]

Disruption of DNA Replication: Targeting DNA Gyrase

Another critical target for quinazolinone compounds is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[4][5] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the negative supercoiling of DNA, leading to lethal DNA damage and bacterial cell death.[4][6][7] This mechanism is particularly promising for overcoming resistance to existing antibiotics that target other cellular pathways.[8]

The following diagram illustrates the inhibitory action of quinazolinone derivatives on bacterial DNA gyrase.

Caption: Inhibition of DNA Gyrase by Quinazolinone Derivatives.

Structure-Activity Relationship (SAR): The Key to Potency

The antimicrobial and antifungal potency of quinazolinone compounds is profoundly influenced by the nature and position of substituents on the core scaffold.[9] Extensive research has elucidated key structural requirements for optimal activity.

-

Position 2: Substitution at the 2-position with aryl or heterocyclic moieties often enhances antimicrobial activity. The presence of methyl or thiol groups at this position has also been found to be essential for activity.[9]

-

Position 3: The substituent at the 3-position plays a crucial role in determining the spectrum of activity. Aromatic rings or bulky aliphatic groups at this position are frequently associated with potent antibacterial and antifungal effects.[9][10]

-

Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at the 6 and 8-positions of the quinazolinone ring can significantly improve antimicrobial efficacy.[9]

The following diagram provides a generalized overview of the key SAR features of the quinazolinone scaffold.

Caption: Workflow for MIC Determination by Broth Microdilution.

Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

-

Plate Preparation: Pour molten agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread a standardized microbial suspension over the surface of the agar.

-

Well Creation: Create wells of a uniform diameter in the agar using a sterile cork borer.

-

Application of Test Compound: Add a known concentration of the quinazolinone compound (dissolved in a suitable solvent) to the wells.

-

Controls: Include a solvent control and a positive control (standard antimicrobial agent).

-

Incubation: Incubate the plates under appropriate conditions.

-

Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Future Perspectives and Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel antimicrobial and antifungal agents. The versatility of its chemistry, coupled with a growing understanding of its mechanisms of action and structure-activity relationships, provides a solid foundation for the rational design of next-generation therapeutics. Future research will likely focus on the development of quinazolinone derivatives with enhanced potency against multidrug-resistant pathogens, improved pharmacokinetic profiles, and novel mechanisms of action. The insights and methodologies presented in this guide are intended to empower researchers in their efforts to harness the full therapeutic potential of this remarkable class of compounds in the ongoing battle against infectious diseases.

References

-

O'Donnell, J. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4552–4565. [Link]

-

Singh, A., et al. (2012). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 256-259. [Link]

-

Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

-

O'Donnell, J. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Medicinal Chemistry Letters, 7(6), 588–593. [Link]

-

Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 841–851. [Link]

-

O'Donnell, J. A., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]

-

Xue, W., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645–1655. [Link]

-